![molecular formula C15H21FN2O3S B2862140 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396714-32-1](/img/structure/B2862140.png)
1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, commonly known as CFM-2, is a compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in scientific research, particularly in the field of neuroscience. CFM-2 is a potent and selective blocker of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain.
Scientific Research Applications
Antiviral Applications
This compound has been studied for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the fluorophenylsulfonyl group could potentially enhance these properties, making it a candidate for further research in antiviral drug development .
Anti-Inflammatory and Analgesic Activities
Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities. The cyclopropyl and piperazine components may contribute to these effects by interacting with biological targets involved in pain and inflammation pathways. This suggests potential applications in the development of new pain relief medications .
Anticancer Potential
The structural features of this compound, particularly the piperazine moiety, are found in molecules that inhibit cell proliferation, migration, and invasion in cancer cell lines such as A549. This indicates its potential use in cancer research, possibly as a PAK4 inhibitor, which is a protein kinase implicated in tumor growth and metastasis .
Biochemical Significance
In biochemistry, this compound could be used to study enzyme inhibition, receptor binding, and signal transduction pathways due to its structural complexity. The cyclopropyl group, in particular, is known for its reactivity and can be used to probe biochemical interactions .
Organic Synthesis
The molecule could serve as a building block in organic synthesis, especially in the construction of complex molecules with multiple chiral centers. Its cyclopropyl and piperazine components are versatile intermediates in the synthesis of a wide range of organic compounds .
Industrial Processes
In industrial settings, derivatives of this compound could be utilized in the synthesis of materials with specific properties, such as polymers or coatings. The fluorophenylsulfonyl group, in particular, could impart unique characteristics like resistance to degradation or alterations in physical properties .
properties
IUPAC Name |
1-cyclopropyl-2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFLSQZJBOEDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol |
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